molecular formula C19H13F B13420683 Benz(a)anthracene, 4-fluoro-10-methyl- CAS No. 2990-70-7

Benz(a)anthracene, 4-fluoro-10-methyl-

Cat. No.: B13420683
CAS No.: 2990-70-7
M. Wt: 260.3 g/mol
InChI Key: CDINAQYMBJWKKQ-UHFFFAOYSA-N
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Description

Benz(a)anthracene (BA), a polycyclic aromatic hydrocarbon (PAH), is a well-studied carcinogen with a four-fused benzene ring structure. Its derivatives, such as 4-fluoro-10-methyl-benz(a)anthracene, are of interest due to substituent-driven alterations in reactivity, metabolic activation, and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.

    Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other organic materials

Mechanism of Action

The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent type and position. Below is a comparative analysis of BA derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Benz(a)anthracene (BA) None C₁₈H₁₂ 228.29 Parent compound; IARC Group 2B (possibly carcinogenic to humans)
7,12-Dimethyl-BA (DMBA) 7-CH₃, 12-CH₃ C₂₀H₁₆ 256.34 Highly carcinogenic; induces skin and mammary tumors in rodents
4-Fluoro-10-methyl-BA 4-F, 10-CH₃ C₁₉H₁₃F 260.31 Hypothesized increased electrophilicity due to fluorine; unstudied in vivo
Benz(a)pyrene (BaP) Additional fused benzene C₂₀H₁₂ 252.31 IARC Group 1 (carcinogenic to humans); benchmark PAH for toxicity

Notes:

  • Fluorine substituents : Electron-withdrawing fluorine at the 4-position may enhance metabolic activation to DNA-reactive epoxides or diol-epoxides, similar to methyl groups in DMBA .
  • Methyl groups : In DMBA, methyl substituents at the 7 and 12 positions sterically direct metabolic oxidation to the 3,4- and 8,9-positions, forming highly mutagenic diol-epoxides .

Carcinogenicity and Mutagenicity

  • BA: Shows carcinogenicity in mice (hepatomas, lung adenomas) but weaker activity than DMBA or BaP. Classified as IARC Group 2B .
  • DMBA: Potent carcinogen; induces tumors at lower doses than BA due to methyl-directed metabolic activation .
  • 4-Fluoro-10-methyl-BA: No direct in vivo data, but fluorine’s electronegativity may increase stability of reactive intermediates. QSAR models predict enhanced mutagenicity compared to BA .
  • BaP: Gold-standard carcinogen; forms stable DNA adducts via diol-epoxide intermediates. IARC Group 1 .

Metabolic Pathways

  • BA: Metabolized to epoxides, phenols, and dihydrodiols, with 3,4-diol-1,2-epoxide identified as a key mutagen .
  • DMBA : Metabolism focuses on the 3,4- and 8,9-positions due to methyl group steric effects, producing diol-epoxides with high DNA-binding affinity .
  • 4-Fluoro-10-methyl-BA : Fluorine may redirect oxidation to adjacent positions (e.g., 1,2- or 5,6-), altering metabolite profiles. Methyl at 10-position could further modulate enzyme binding .

Regulatory and Environmental Presence

  • BA : Regulated at 1 mg/kg in consumer products (e.g., ASTM standards) . Found in coal tar, vehicle exhaust, and smoked foods .
  • DMBA: Not commercially produced; restricted to laboratory use due to extreme toxicity .
  • 4-Fluoro-10-methyl-BA: No regulatory limits reported; environmental presence likely minimal due to synthetic origin.

Biological Activity

Benz(a)anthracene, 4-fluoro-10-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article explores its biological activity, including tumor-initiating potential, mutagenic properties, and metabolic activation pathways.

Chemical Structure and Properties

Benz(a)anthracene, 4-fluoro-10-methyl- is characterized by the presence of a fluorine atom and a methyl group at specific positions on the benz[a]anthracene structure. The modifications in the structure can significantly influence its biological behavior.

Tumor Initiation Studies

Research indicates that derivatives of benz(a)anthracene exhibit varying levels of tumor-initiating activity. In a study examining the tumor-initiating potential of 4-fluoro-7,12-dimethylbenz[a]anthracene, it was found that at a dose of 200 nmol per mouse, there was weak activity leading to an average of 0.6 papillomas per mouse. In contrast, other derivatives showed more pronounced activity; for instance, 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene demonstrated significant tumor initiation capabilities with doses resulting in higher papilloma counts .

Mutagenicity

The mutagenic potential of 4-fluoro-10-methyl-benz(a)anthracene has been evaluated using various assays. Specifically, it has been reported to be mutagenic in strains of Salmonella typhimurium (TA98 and TA100), both in the presence and absence of metabolic activation (rat liver S9 fraction). This suggests that metabolic activation may not be strictly necessary for its mutagenic effects .

Metabolic Activation Pathways

The biological activity of benz(a)anthracene compounds is often linked to their metabolic activation pathways. The formation of "bay-region" diol-epoxides is a critical mechanism through which these compounds exert their carcinogenic effects. Studies have shown that while benz(a)anthracene typically activates through bay-region diol-epoxides, other metabolic routes may also contribute to its overall biological activity .

Comparative Biological Activity

A comparative analysis of various benz(a)anthracene derivatives highlights the influence of structural modifications on their biological properties. The following table summarizes key findings from studies on different derivatives:

CompoundTumor Initiation Activity (Papillomas per Mouse)Mutagenicity (S. typhimurium Strains)
Benz(a)anthraceneHigh (varies by dose)Yes
4-Fluoro-7,12-dimethylbenz[a]anthracene0.6 at 200 nmolYes
1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthraceneUp to 9.5 at higher dosesYes
3-Fluoro-7-methylbenz[a]anthraceneModerateYes

Case Studies

In one notable case study involving the administration of various PAHs including benz(a)anthracene derivatives to laboratory animals, researchers observed that certain structural modifications led to increased tumorigenic potential. For instance, the introduction of a fluorine atom at specific positions was correlated with enhanced carcinogenicity compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-fluoro-10-methyl-Benz(a)anthracene, and how do fluorination strategies impact yield?

  • Answer : Fluorination of polycyclic aromatic hydrocarbons (PAHs) like Benz(a)anthracene derivatives typically employs halogen-exchange reactions (e.g., Balz-Schiemann or nucleophilic aromatic substitution). For 4-fluoro substitution, electrophilic fluorination using Selectfluor™ or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may optimize regioselectivity. Solvent choice (e.g., dodecane vs. toluene) can influence reaction kinetics and purity due to co-carcinogenic solvent effects . Methylation at the 10-position requires Friedel-Crafts alkylation or directed ortho-metalation. Yield optimization should include GC-MS monitoring and purification via column chromatography with silica gel.

Q. How can researchers characterize the electronic and structural properties of 4-fluoro-10-methyl-Benz(a)anthracene?

  • Answer : UV-Vis spectroscopy reveals π→π* transitions, with methyl and fluoro substituents altering absorption maxima (e.g., bathochromic shifts due to electron-withdrawing fluorine). Gas chromatography (GC) with non-polar columns (e.g., DB-5) and mass spectrometry (EI-MS) confirm molecular weight and fragmentation patterns . Computational studies (DFT) predict HOMO-LUMO gaps and substituent effects on aromaticity. X-ray crystallography resolves spatial arrangements, though crystallization may require slow evaporation in dichloromethane/hexane mixtures.
Analytical Technique Key Parameters Reference
UV-Visλmax ~280-320 nm (solvent-dependent)
GC-MSMolecular ion (m/z 260), fragment ions

Q. What are the primary mechanisms of toxicity for 4-fluoro-10-methyl-Benz(a)anthracene, and how do they differ from the parent compound?

  • Answer : The 4-fluoro group enhances electrophilicity, promoting DNA adduct formation via cytochrome P450-mediated epoxidation at bay-region double bonds. Methylation at the 10-position may hinder metabolic detoxification, increasing persistence in tissues. Comparative studies using Ames tests (with S9 liver fractions) and micronucleus assays in mammalian cells reveal higher mutagenicity than unsubstituted Benz(a)anthracene . In vivo models (e.g., rat hepatoma assays) show dose-dependent carcinogenicity, with fluorine increasing binding affinity to aryl hydrocarbon receptors (AhR).

Q. How does 4-fluoro-10-methyl-Benz(a)anthracene behave in environmental matrices, and what methods quantify its persistence?

  • Answer : As a PAH, it partitions into organic-rich soils/sediments due to low water solubility (~0.1 mg/L). Hydrophobicity (log Kow ~5.2) and photodegradation half-lives (t1/2 >24h under UV) are assessed via HPLC-UV or LC-MS/MS. Microbial degradation studies use soil slurry reactors with Sphingomonas spp., monitoring metabolites (e.g., dihydrodiols) via isotopic labeling . Field studies correlate atmospheric particulate levels with GC-TOF/MS detection .

Q. What safety protocols are critical when handling 4-fluoro-10-methyl-Benz(a)anthracene in laboratory settings?

  • Answer :

  • Engineering Controls : Class I Type B biological safety hoods for weighing/mixing; HEPA-filtered vacuums for spills .
  • PPE : Nitrile gloves, Tyvek® suits, and NIOSH-approved respirators (N95) for airborne particulates .
  • Storage : Tightly sealed amber glass containers in ventilated cabinets (-20°C); incompatible with oxidizers (e.g., peroxides) .
  • Decontamination : Wet cleaning with 10% sodium bicarbonate; avoid dry sweeping .

Advanced Research Questions

Q. How should researchers design in vivo carcinogenicity studies for 4-fluoro-10-methyl-Benz(a)anthracene, considering dose-response relationships and confounding factors?

  • Answer :

  • Model Selection : Use transgenic mice (e.g., Tg.AC ) for accelerated tumorigenesis or Sprague-Dawley rats for multi-organ assessment.
  • Dosing : Administer via subcutaneous injection (50 mg/kg) or oral gavage (10-100 ppm in diet) over 18-24 months. Include vehicle controls (corn oil) and positive controls (e.g., 7,12-DMBA ).
  • Endpoints : Histopathology (liver, lung, skin), plasma CEA levels , and DNA adduct quantification (³²P-postlabeling).
  • Confounders : Monitor diet (avoid PAH-rich feeds) and ambient PAH contamination using blank samples .

Q. How can contradictory data on substituent effects (fluoro vs. methyl) in Benz(a)anthracene derivatives be resolved?

  • Answer : Contradictions arise from solvent interactions, metabolic variability, and substituent positioning. For example:

  • Fluorine at the 4-position increases electron density at K-region (C5-C6), enhancing epoxidation, while 10-methyl sterically hinders detoxification enzymes.
  • Use quantum mechanical calculations (e.g., DFT) to map electron densities and compare with in vitro CYP1A1 activity assays . Cross-validate with X-ray crystallography of DNA adducts .

Q. What computational approaches predict the structure-activity relationships (SAR) of 4-fluoro-10-methyl-Benz(a)anthracene?

  • Answer :

  • QSAR Models : Train on datasets of PAH carcinogenicity (e.g., IARC Group 1-3) using descriptors like polar surface area, log P, and Mulliken charges .
  • Molecular Dynamics : Simulate interactions with AhR ligand-binding domains (PDB: 1X0A) to predict activation potential.
  • Machine Learning : Random forest classifiers using ToxCast™ bioactivity data prioritize high-risk metabolites .

Q. What methodologies elucidate the metabolic pathways of 4-fluoro-10-methyl-Benz(a)anthracene in mammalian systems?

  • Answer :

  • In Vitro : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify dihydrodiols, epoxides, and glutathione conjugates via LC-HRMS .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track biliary excretion and tissue distribution in perfused liver models.
  • Enzyme Inhibition : Co-incubate with CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) to confirm metabolic activation .

Q. How can ecotoxicological studies evaluate the bioaccumulation of 4-fluoro-10-methyl-Benz(a)anthracene in aquatic ecosystems?

  • Answer :
  • Field Sampling : Measure sediment/water concentrations in industrial estuaries using SPE-LC-MS/MS .
  • Model Organisms : Expose Daphnia magna or zebrafish embryos (OECD TG 203/236) to sublethal doses; assess teratogenicity (e.g., yolk sac edema) and BCF (bioconcentration factor).
  • Trophic Transfer : Use stable isotope analysis (δ¹⁵N) in food webs to track biomagnification in benthic organisms .

Properties

CAS No.

2990-70-7

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

4-fluoro-10-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3

InChI Key

CDINAQYMBJWKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1

Origin of Product

United States

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